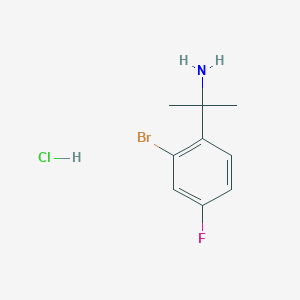

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C9H11BrFN·HCl. It is a derivative of phenylpropanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride typically involves the bromination and fluorination of phenylpropanamine. The process begins with the preparation of the intermediate 2-bromo-4-fluorophenylpropan-2-amine, which is then converted to its hydrochloride salt. The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures to ensure the selective substitution of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The hydrochloride salt is typically formed by reacting the amine with hydrochloric acid, followed by crystallization and drying.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include substituted phenylpropanamines, imines, and secondary amines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules in organic chemistry. Its halogenated structure provides unique reactivity that can be exploited in various synthetic pathways.

Biology

- Receptor Binding Studies : The compound is investigated for its potential interactions with biological receptors, particularly in studies focused on neurotransmitter systems.

| Activity Type | Effect | Reference |

|---|---|---|

| Neurotransmitter Uptake | Inhibition of dopamine and norepinephrine transporters | |

| Antiparasitic Activity | Potential activity against Trypanosoma cruzi | |

| Cytotoxicity | Evaluated in various cancer cell lines |

Medicine

- Pharmacological Research : Ongoing studies explore its therapeutic potential, particularly as a candidate for drug development targeting neurological disorders and certain cancers. The compound's ability to modulate neurotransmitter systems may lead to new treatments for mood disorders and other psychiatric conditions.

Industry

- Specialty Chemicals Production : It is utilized in the synthesis of agrochemicals and pharmaceuticals, highlighting its industrial relevance.

Case Study 1: Neuropharmacological Effects

Research on structurally similar compounds has demonstrated their ability to influence serotonin levels, suggesting that 2-(2-Bromo-4-fluorophenyl)propan-2-amine; hydrochloride may have implications in treating mood disorders. In animal models, these compounds have shown potential in modulating behavior through neurotransmitter system interactions.

Case Study 2: Anticancer Properties

Preliminary studies indicate that halogenated compounds exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have induced apoptosis through mitochondrial pathways, indicating a potential for 2-(2-Bromo-4-fluorophenyl)propan-2-amine; hydrochloride to act as an anticancer agent.

Future Research Directions

Future investigations should focus on:

- Pharmacokinetic Profiling : Understanding how the compound behaves in biological systems.

- Toxicological Assessments : Evaluating safety profiles to determine the viability of therapeutic applications.

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and side effects.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride

- 1-(4-Fluorophenyl)propan-2-amine;hydrochloride

Uniqueness

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for selective interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a bromo and fluoro substitution on the aromatic ring, which may enhance its interaction with various biological targets, including enzymes and receptors.

- Molecular Formula : C10H12BrF·HCl

- Molecular Weight : 267.56 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. The compound is hypothesized to act as a stimulant by increasing the release of neurotransmitters like dopamine and norepinephrine in the central nervous system. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various biological targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

Neurotransmitter Interaction

Research has demonstrated that compounds with similar structures can significantly inhibit dopamine transporter (DAT) and norepinephrine transporter (NET) activities. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing their physiological effects. For instance, studies have shown that analogs of 2-(2-Bromo-4-fluorophenyl)propan-2-amine exhibit potent inhibition of these transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Antiparasitic Activity

In vitro studies have indicated that this compound may exhibit activity against T. cruzi, the causative agent of Chagas disease. The compound's ability to disrupt the parasite's metabolic processes could be linked to its structural features, particularly the halogen substitutions which may enhance membrane permeability or interfere with enzyme function .

Cytotoxicity Studies

Cytotoxicity assessments in various cancer cell lines have revealed that this compound can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of apoptotic pathways, potentially mediated by oxidative stress or mitochondrial dysfunction. Specific studies have reported IC50 values indicating significant cytotoxic effects at low micromolar concentrations .

Propiedades

IUPAC Name |

2-(2-bromo-4-fluorophenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFHJRDMJKHLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.